Product packaging for Hexakis(phenylethynyl)benzene(Cat. No.:CAS No. 110846-75-8)

Hexakis(phenylethynyl)benzene

Cat. No.: B13386051
CAS No.: 110846-75-8
M. Wt: 678.8 g/mol
InChI Key: SDGNTWFWHWDWNC-UHFFFAOYSA-N
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Description

Hexakis(phenylethynyl)benzene is a C3-symmetric, star-shaped conjugated system with a central benzene core and six extended phenylethynyl arms. This unique propeller-shaped architecture gives rise to significant research value in advanced materials science. Its primary applications include serving as a chiroptical molecular propeller, where its dynamic helicity can be controlled through the complexation-induced intramolecular transmission of point chirality with guest molecules . The compound's extensive pi-conjugated system and D3h symmetry make it a subject of interest for studies in nonlinear optics, electrical conductivity, and electroluminescence . Furthermore, its well-defined, rigid structure has been utilized as a precise model system for investigating multi-spin effects in pulsed Electron Paramagnetic Resonance (EPR) spectroscopy, aiding in the understanding of distance measurements in complex biological systems . The compound can be synthesized via Sonogashira cross-coupling reactions, and its properties, such as absorption and fluorescence maxima, are influenced by the substituents on the terminal phenyl groups, allowing for tuning of its electronic characteristics . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H30 B13386051 Hexakis(phenylethynyl)benzene CAS No. 110846-75-8

Properties

CAS No.

110846-75-8

Molecular Formula

C54H30

Molecular Weight

678.8 g/mol

IUPAC Name

1,2,3,4,5,6-hexakis(2-phenylethynyl)benzene

InChI

InChI=1S/C54H30/c1-7-19-43(20-8-1)31-37-49-50(38-32-44-21-9-2-10-22-44)52(40-34-46-25-13-4-14-26-46)54(42-36-48-29-17-6-18-30-48)53(41-35-47-27-15-5-16-28-47)51(49)39-33-45-23-11-3-12-24-45/h1-30H

InChI Key

SDGNTWFWHWDWNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=CC=C3)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5)C#CC6=CC=CC=C6)C#CC7=CC=CC=C7

Origin of Product

United States

Contextualization Within Modern Organic Materials Science

In the landscape of modern organic materials science, there is a continuous pursuit of molecules that can self-assemble into well-defined, functional superstructures. Hexakis(phenylethynyl)benzene serves as an exemplary scaffold in this regard. Its rigid, disc-like shape promotes π-π stacking interactions, leading to the formation of columnar structures. This behavior is foundational to the development of discotic liquid crystals, which are of interest for their potential use in electronic displays and optical films. nih.govresearchgate.net

The versatility of HPEB is further enhanced by the ability to chemically modify its peripheral phenyl rings. By introducing various functional groups, researchers can fine-tune the molecule's properties, such as its solubility, electronic characteristics, and self-assembly behavior. For instance, the incorporation of chiral amino acid pendants can induce the formation of stable supramolecular helical structures. nih.govrsc.org This adaptability allows for the rational design of materials with tailored functionalities, positioning HPEB as a key player in the development of "smart" materials.

Furthermore, the highly conjugated nature of the HPEB core makes it a compelling component for organic electronic devices. Its structure is integral to the synthesis of graphdiyne, a 2D carbon allotrope with potential applications in electronics and energy storage. The ability of HPEB derivatives to act as organic semiconductors underscores their importance in the ongoing development of flexible and printable electronics. lookchem.com

Significance As a Highly Conjugated Molecular Architecture

The defining feature of hexakis(phenylethynyl)benzene is its extensive π-conjugation. The molecule consists of a central benzene (B151609) core from which six phenylethynyl arms radiate outwards, creating a large, star-shaped π-system. rsc.org This arrangement of alternating single, double, and triple bonds across the entire molecule allows for the delocalization of electrons over a large area.

This high degree of conjugation has profound effects on the molecule's optical and electronic properties. lookchem.com HPEB and its derivatives typically exhibit strong absorption in the ultraviolet-visible region of the electromagnetic spectrum. The wavelength of maximum absorption (λmax) can be systematically altered by the introduction of electron-donating or electron-withdrawing groups on the peripheral phenyl rings. acs.orgoup.com This tunability is a key aspect of its utility in materials designed for specific optical applications.

Moreover, the extended π-system of HPEB gives rise to interesting nonlinear optical (NLO) properties. Certain derivatives have been shown to exhibit significant two-photon absorption, a phenomenon of interest for applications such as 3D microfabrication and photodynamic therapy. oup.com The third-order optical nonlinearity of the parent hexa(phenylethynyl)benzene has also been reported, highlighting its potential in optical switching and signal processing. acs.org The fluorescence properties of HPEB derivatives are also a subject of intense study, with some exhibiting unique excimer emission, which is emission from an excited-state dimer. nih.govrsc.org

Historical Development and Contemporary Research Trajectories

Classic Synthetic Routes to this compound Core

The construction of the this compound core is primarily achieved through two powerful synthetic methodologies: the Sonogashira cross-coupling reaction and cobalt-catalyzed cyclotrimerization.

Sonogashira Cross-Coupling Reactions for Core Synthesis

The Sonogashira cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the context of this compound synthesis, this typically involves the coupling of a hexahalogenated benzene, such as hexabromobenzene or hexaiodobenzene, with a phenylacetylene derivative. nih.govoup.comnih.govacs.org The reaction is generally catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, like CuI, in the presence of a base, often an amine like triethylamine (B128534) (Et₃N). nih.gov

Differentially functionalized hexakis(p-substituted-phenylethynyl)benzene derivatives can be synthesized using Sonogashira cross-coupling reactions to create molecules with varied symmetries (D6h, D3h, D2h, and C2v). oup.comoup.com For instance, the dual Sonogashira coupling of 1,3,5-tribromo-2,4,6-triiodobenzene with different p-substituted-phenylacetylenes allows for the preparation of derivatives with D₃h and C₂v symmetries. nih.govacs.org This stepwise approach, reacting the more reactive iodides first, followed by the bromides, enables the introduction of different peripheral groups.

A specific synthesis of hexakis(4-ethoxycarbonylphenylethynyl)benzene involves reacting hexabromobenzene with ethyl 4-ethynylbenzoate in the presence of Pd(PPh₃)₂Cl₂, CuI, PPh₃, and degassed Et₃N at reflux for 48 hours, yielding the product in 75% yield. nih.gov Similarly, hexakis{4-[(4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene has been synthesized via a Sonogashira coupling of hexakis(4-iodophenyl)benzene with 4′-ethynyl-[1,1′-biphenyl]-4-ol. mdpi.comresearchgate.net

Table 1: Examples of Sonogashira Cross-Coupling Reactions for this compound Core Synthesis

Starting HexahalobenzeneAlkyne Coupling PartnerCatalyst SystemProductReference
HexabromobenzeneEthyl 4-ethynylbenzoatePd(PPh₃)₂Cl₂/CuI/PPh₃Hexakis(4-ethoxycarbonylphenylethynyl)benzene nih.gov
1,3,5-Tribromo-2,4,6-triiodobenzenep-X-phenylacetylene and p-Y-phenylacetyleneNot specifiedDifferentially functionalized derivatives (D₃h and C₂v symmetry) nih.govacs.org
Hexakis(4-iodophenyl)benzene4′-Ethynyl-[1,1′-biphenyl]-4-olPdCl₂(PPh₃)₂Hexakis{4-[(4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene mdpi.comresearchgate.net

Cobalt-Catalyzed Cyclotrimerization of Diarylacetylenes

Another powerful method for synthesizing the this compound core is the [2+2+2] cyclotrimerization of diarylacetylenes, catalyzed by cobalt complexes such as Co₂(CO)₈ or CpCo(CO)₂. researchgate.net This reaction involves the cycloaddition of three alkyne molecules to form a benzene ring. This methodology has been employed to synthesize various hexakis(4-functionalized-phenyl)benzenes. researchgate.netnih.gov

For example, the cyclotrimerization of di(2-azulenyl)acetylenes using Co₂(CO)₈ as a catalyst yields hexa(2-azulenyl)benzene derivatives. researchgate.net Theoretical studies have investigated the mechanism of cobalt-catalyzed alkyne trimerization, highlighting the role of metallacyclodiene intermediates. csic.es This method is particularly useful for creating highly substituted benzene rings in a single, atom-economical step.

Functionalization and Peripheral Modification Strategies for this compound Derivatives

The peripheral phenyl groups of this compound offer a canvas for a wide range of functionalization strategies, enabling the tuning of its properties for specific applications.

Introduction of Chiral Moieties for Supramolecular Control

Introducing chiral moieties to the periphery of this compound is a key strategy for controlling its self-assembly into helical supramolecular structures. rsc.orgrsc.orgnih.gov By attaching chiral groups, such as amino acid pendants, a one-handed helical bias can be induced in the columnar assemblies formed by the stacking of these disc-like molecules. rsc.orgrsc.orgnih.govoup.com

For instance, this compound derivatives bearing chiral L-alanine parts have been shown to self-assemble into highly stable supramolecular helical structures. rsc.orgrsc.org These structures are stabilized by hydrogen bonds and π-π stacking interactions. Similarly, derivatives with chiral didodecyl L-glutamates form hexagonal columnar liquid crystalline phases. oup.com The chirality of the side chains dictates the helicity of the resulting supramolecular polymer.

Another approach involves designing derivatives with tertiary amide groups on each "blade" of the propeller-shaped molecule. nih.govrsc.org The complexation of a ditopic guest molecule can then induce a helical arrangement through the intramolecular transmission of point chirality from an auxiliary chiral group. nih.govrsc.org This allows for dynamic control over the helicity of the molecular propeller. nih.govrsc.org

Incorporation of Hydrogen-Bonding Groups

The introduction of hydrogen-bonding groups is a powerful tool for directing the self-assembly and enhancing the stability of this compound-based materials. rsc.orgrsc.orgoup.com These groups, such as amides and carboxylic acids, can form intermolecular hydrogen bonds that reinforce the π-π stacking of the aromatic cores. rsc.orgrsc.org

Derivatives functionalized with chiral alanine (B10760859) moieties, for example, utilize hydrogen bonding between the amino acid parts to stabilize the formation of one-handed helical structures. rsc.orgrsc.org The combination of the large π-conjugated core and the peripheral hydrogen-bonding groups leads to the formation of highly ordered columnar structures. rsc.orgrsc.orgoup.com The introduction of six carboxylate groups in hexakis(4-carboxyphenylethynyl)benzene (HCEB) leads to the formation of a robust hydrogen-bonded organic framework (HOF) with high thermal and chemical stability. nih.gov

Table 2: Examples of Hydrogen-Bonding Groups in this compound Derivatives

Functional GroupResulting Supramolecular Structure/PropertyReference
Chiral L-alanineStable supramolecular helical structure rsc.orgrsc.org
Chiral didodecyl L-glutamatesHexagonal columnar liquid crystal phase oup.com
Carboxylic acidRobust hydrogen-bonded organic framework (HOF) nih.gov
Tertiary amidePlatform for complexation-induced helical bias nih.govrsc.org

Derivatization with Reactive Sites (e.g., Formyl, Carboxyl, Hydroxyl)

The introduction of reactive functional groups such as formyl (CHO), carboxyl (COOH), and hydroxyl (OH) at the periphery of this compound opens up possibilities for post-synthetic modification and the construction of more complex architectures.

The synthesis of hexakis(4-carboxyphenylethynyl)benzene (HCEB) is a prime example. nih.gov It is typically prepared by the hydrolysis of its corresponding ester precursor, hexakis(4-ethoxycarbonylphenylethynyl)benzene. nih.gov This hexa-carboxylic acid serves as a versatile building block for constructing metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs). nih.govrsc.org

Similarly, formyl-functionalized derivatives, such as 1,3,5-tris{4-[p-(2,2-dicyanoethenyl)styryl]phenylethynyl}-2,4,6-tris[4-(p-dioctylaminostyryl)phenylethynyl]benzene, have been prepared. oup.com The aldehyde group can be further reacted, for instance with malononitrile, to introduce other functionalities. oup.com Hydroxyl-functionalized derivatives, like hexakis{4-[(4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene, have also been synthesized and are of interest for creating polyphenolic backbones. mdpi.comresearchgate.netresearchgate.net

Synthesis of Differentially Functionalized Architectures with Tunable Symmetries (e.g., D6h, D3h, D2h, C2v)

The generation of this compound (HPEB) derivatives with specific, tunable symmetries is crucial for modulating their electronic and optical properties. The Sonogashira cross-coupling reaction is the predominant method for achieving this control. oup.comacs.org While the reaction of hexabromobenzene with a single terminal acetylene (B1199291) yields a highly symmetric D6h molecule, more complex starting materials are required for lower symmetry architectures. acs.org

A key strategy involves the use of differentially halogenated benzene cores, such as 1,3,5-tribromo-2,4,6-triiodobenzene. acs.orgacs.orgnih.gov The significant difference in reactivity between the C-I and C-Br bonds under Sonogashira conditions allows for a stepwise or dual coupling process. By first reacting the more reactive iodinated positions with one p-substituted-phenylacetylene and subsequently coupling the brominated positions with a different p-substituted-phenylacetylene, chemists can selectively produce derivatives with D3h and C2v symmetries. acs.orgacs.orgnih.gov

For instance, reacting 1,3,5-tribromo-2,4,6-triiodobenzene sequentially with two different acetylenes, such as those bearing p-OSiMe₂Bu-t and p-CO₂Et groups, has successfully produced a series of differentially functionalized HPEBs with D3h and C2v symmetries. acs.orgnih.gov This stepwise approach provides precise control over the placement of electron-donating and electron-withdrawing groups around the central core.

To achieve D2h symmetry, a different precursor, 1,2,4,5-tetrabromo-3,6-bis(trimethylsilylethynyl)benzene, can be employed. oup.com A Sonogashira coupling with a desired acetylene, followed by desilylation and a subsequent coupling with a second, different acetylene, yields the targeted D2h architecture. oup.com These synthetic routes demonstrate a powerful methodology for creating a wide array of HPEB derivatives where the symmetry and resulting properties are finely tuned. oup.comoup.comresearchgate.net

Table 1: Synthetic Strategies for HPEB Derivatives with Tunable Symmetries

Target Symmetry Precursor Reaction Type Key Strategy Reference(s)
D6h Hexabromobenzene Sonogashira Coupling Coupling with a single type of terminal acetylene. acs.org
D3h 1,3,5-Tribromo-2,4,6-triiodobenzene Dual Sonogashira Coupling Stepwise coupling exploiting the differential reactivity of C-I vs. C-Br bonds with two different acetylenes. acs.orgacs.orgnih.gov
C2v 1,3,5-Tribromo-2,4,6-triiodobenzene Dual Sonogashira Coupling Stepwise coupling with different stoichiometries or types of acetylenes. acs.orgacs.orgnih.gov

| D2h | 1,2,4,5-Tetrabromo-3,6-bis(trimethylsilylethynyl)benzene | Sequential Sonogashira Coupling | Coupling with one acetylene, followed by desilylation and coupling with a second acetylene. | oup.com |

Strategies for Constructing Extended this compound Scaffolds

Extending the π-conjugated system of the this compound core is a primary strategy for developing advanced materials with enhanced photophysical properties. By appending additional conjugated units to the peripheral phenyl rings, researchers can create larger, more complex structures with significant potential in fields like nonlinear optics and molecular electronics.

A direct method to extend the HPEB scaffold involves the synthesis of hexakis[4-(functionalized-phenylethynyl)phenyl]benzenes. nih.gov This approach creates a larger, rigid, star-shaped molecule with an even more expansive π-system. The synthesis typically relies on a palladium-catalyzed Sonogashira coupling reaction. nih.govmdpi.com

The key precursor for this method is hexakis(4-iodophenyl)benzene, which is itself prepared via the iodination of hexaphenylbenzene. mdpi.com This hexaiodinated core can then be coupled with various functionalized terminal arylacetylenes. For example, the reaction of hexakis(4-iodophenyl)benzene with 4'-ethynyl-[1,1'-biphenyl]-4-ol (B3089907) in the presence of a PdCl₂(PPh₃)₂ catalyst and a CuI co-catalyst yields the highly extended hexaphenol (B75136) derivative, hexakis{4-[(4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene. mdpi.com An alternative synthetic route involves the cobalt-catalyzed cyclotrimerization of appropriately designed diarylacetylenes. nih.gov These methods provide access to a range of large, well-defined, functionalized nanostructures. nih.govmdpi.com

Table 2: Example Synthesis of an Extended HPEB Scaffold

Precursor Coupling Partner Catalyst System Product Reference(s)

The development of starburst-type π-conjugated systems based on the HPEB core is driven by the search for materials with large two-photon absorption (TPA) cross-sections, which are valuable for applications in 3D-imaging, optical data storage, and photodynamic therapy. oup.comoup.com The strategy involves extending the π-conjugation from the core by adding further conjugated linkers, such as styryl groups. oup.com

Differentially functionalized hexakis[4-(p-substituted-styryl)phenylethynyl]benzene derivatives have been synthesized via Sonogashira cross-coupling reactions. oup.comoup.comresearchgate.net These starburst molecules can be designed with various symmetries (D6h, D3h, D2h, C2v) to systematically study structure-property relationships. oup.com A significant finding is that the extension of the π-conjugation with a styryl group leads to enhanced TPA abilities. oup.com For example, hexakis[4-(p-dioctylaminostyryl)phenylethynyl]benzene, a D6h symmetric molecule, was found to have a TPA cross-section of 818 GM, a value significantly larger than its analogue without the styryl linker, hexakis(p-dioctylaminophenylethynyl)benzene (111 GM). oup.com This demonstrates that extending the conjugated arms of the starburst structure is a highly effective strategy for boosting nonlinear optical properties. oup.comacs.org

Table 3: Comparison of Two-Photon Absorption (TPA) Cross-Sections in Starburst Systems

Compound Description TPA Cross-Section (δ) Reference(s)
1 Hexakis(p-dioctylaminophenylethynyl)benzene 111 GM oup.com
5 Hexakis[4-(p-dioctylaminostyryl)phenylethynyl]benzene 818 GM oup.comoup.com
2 1,2,3,5-Tetrakis(p-dioctylaminophenylethynyl)-4,6-bis(p-nitrophenylethynyl)benzene 175 GM oup.com

| 8 | 1,2,3,5-Tetrakis[4-(p-dioctylaminostyryl)phenylethynyl]-4,6-bis[4-(p-nitrostyryl)phenylethynyl]benzene | 396 GM | oup.com |

Conformational Dynamics of this compound and its Derivatives

The non-planar and sterically hindered nature of the HPEB core forces the six phenylethynyl arms to twist out of the plane of the central benzene ring, leading to complex conformational behaviors.

The steric strain between the adjacent phenylethynyl groups in this compound prevents a planar conformation. Instead, the molecule adopts a propeller-like shape where the peripheral phenyl groups are twisted relative to the central benzene core. researchgate.netacs.org This twisting can occur in a conrotatory manner, where all "blades" of the propeller twist in the same direction, giving rise to helical chirality. rsc.org This results in two possible, energetically equivalent helical conformations: a right-handed (P-for plus) and a left-handed (M-for minus) helix. rsc.org

In some derivatives, particularly those designed with specific substituents, a C3-symmetric propeller arrangement is the most energetically favorable conformation. researchgate.net This arrangement consists of what can be viewed as a threefold helical double-bladed substructure. researchgate.net The ability to force all the blades to twist in a specific direction and to favor a particular helical sense is a significant challenge and a primary goal in the design of these functional molecules. researchgate.net

The conformation and resulting chirality of HPEB derivatives can be highly sensitive to the solvent environment. rsc.orgrsc.org A notable phenomenon is solvent-induced chirality inversion, where the preferred helical sense of a supramolecular assembly of an HPEB derivative can be flipped by changing the solvent composition. rsc.orgrsc.org

For example, a C6-symmetric HPEB derivative bearing chiral L-alanine components was shown to form a stable, right-handed helical columnar assembly in a nonpolar solvent like n-hexane through multiple noncovalent interactions. rsc.orgrsc.org In a more polar solvent such as chloroform (B151607), the molecules exist in a dispersed, non-helical state. rsc.orgrsc.org Intriguingly, when chloroform is gradually added to the n-hexane solution, the original helical structure is not just disrupted but inverts to form an opposite-handed, left-handed helical column before eventually disassembling at higher chloroform concentrations. rsc.orgrsc.org This inversion is accompanied by a significant and tunable change in fluorescence color, shifting from orange in the initial helical state, to yellow in the inverted state, and finally to light blue in the dispersed state. rsc.org

This behavior is attributed to a transformation in the molecular conformation of the HPEB derivative, which in turn alters the supramolecular packing. rsc.orgrsc.org The driving force for this inversion is the complex interplay between solvophobic/solvophilic interactions, hydrogen bonding, and π-π stacking, which can be finely tuned by the solvent polarity. rsc.orgrsc.org This ability to switch chirality and optical properties with an external stimulus like solvent composition highlights the potential of these molecules in creating dynamic and responsive materials. rsc.orgdntb.gov.uaglobalauthorid.comdntb.gov.ua

Structural Characterization Methodologies

A combination of sophisticated analytical techniques is required to fully elucidate the complex three-dimensional structures and conformational dynamics of this compound and its derivatives.

Single-crystal X-ray diffraction is a powerful tool for determining the precise solid-state structure of molecules. For HPEB derivatives, this technique has provided direct evidence of their non-planar, propeller-like conformations. researchgate.net For example, the crystal structure of a derivative with tertiary amide groups on each blade revealed a centrosymmetric structure where four of the six blades were significantly twisted out of the plane of the central benzene ring. researchgate.net

Scanning Tunneling Microscopy (STM) is an invaluable technique for visualizing molecules and their assemblies at the solid-liquid interface with atomic or molecular resolution. qns.science It provides direct insight into how HPEB derivatives self-assemble into two-dimensional (2D) networks on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). researchgate.net

STM studies have been used to investigate the formation of porous 2D networks where HPEB acts as a guest molecule. nih.govnih.gov For instance, HPEB molecules have been shown to be selectively captured within the pores of a host network formed by dehydrobenzo nih.govannulene (DBA) derivatives. nih.govkuleuven.beresearchgate.net These experiments demonstrate how the size and shape complementarity between the host pore and the HPEB guest dictates the structure of the resulting multicomponent assembly. nih.govnih.gov

Furthermore, STM can reveal the specific conformations that HPEB derivatives adopt on a surface. For a derivative with two decyloxy chains on each peripheral phenyl group, STM imaging indicated that the molecule adopts a "molecular-swirl" geometry, where the arrangement of the side chains is restricted upon adsorption. nih.gov This technique allows researchers to directly observe how intermolecular and surface interactions influence the conformational landscape of these complex molecules in 2D, which is crucial for their application in nanotechnology and surface patterning. researchgate.netresearchgate.net

Spectroscopic methods are essential for studying the structure and conformational dynamics of HPEB derivatives in solution.

UV/Vis Spectroscopy: The ultraviolet-visible (UV/Vis) absorption spectra of HPEB derivatives are characteristic of their extended π-conjugated system. The parent HPEB shows a primary absorption maximum around 350 nm with a shoulder at approximately 370 nm. rsc.org Substitution on the peripheral phenyl rings typically leads to a bathochromic (red) shift in these absorption bands. rsc.org The similarity in the UV/Vis spectra of different derivatives in solution often suggests a common, flexible structure where the chromophores act somewhat independently. rsc.org Temperature-dependent UV-Vis studies can also provide information on the stability of aggregates; for instance, the disassembly of helical columns upon heating is marked by distinct changes in the absorption spectrum. electronicsandbooks.comlookchem.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly powerful for probing the helical chirality of HPEB derivatives. Since the M- and P-helical conformers are enantiomeric, a solution containing an equal mixture of both will not produce a CD signal. However, if there is a bias towards one helical sense, a characteristic CD signal, known as a Cotton effect, will be observed. rsc.orgnih.gov The sign and intensity of the Cotton effect provide direct information about the preferred helical handedness and the degree of chiral bias. electronicsandbooks.com For example, the solvent-induced inversion of helical sense is directly monitored by the inversion of the CD spectrum. rsc.org Complexation with chiral guests can induce a CD signal in an otherwise achiral HPEB host, a phenomenon known as complexation-induced circular dichroism (CICD), which is used to study host-guest interactions and chiral recognition. rsc.orgnih.gov

The table below summarizes the spectroscopic data for a representative HPEB derivative, L-1, in different solvent environments, illustrating the power of these techniques.

Solvent SystemUV/Vis λmax (nm)CD SignalFluorescenceInferred Conformation
n-Hexane365, 307, 293Strong PositiveOrangeStable Helical Column
8-15 vol% CHCl3 in n-Hexane~365Inverted (Negative)YellowInverted Helical Column
Chloroform (CHCl3)~360NoneLight BlueMolecularly Dispersed

Data compiled from references rsc.orgrsc.orgelectronicsandbooks.comrsc.org.

Together, these spectroscopic methods, in conjunction with structural and computational techniques, provide a comprehensive picture of the intricate relationship between structure, conformation, and the unique properties of this compound and its derivatives. nih.govdntb.gov.uanih.gov

Supramolecular Assembly and Host Guest Chemistry

Non-Covalent Interactions Driving Self-Assembly

The spontaneous organization of HPEB-based molecules into larger, functional structures is primarily driven by a combination of weak, non-covalent interactions. These forces, though individually modest, collectively provide the thermodynamic impetus for self-assembly into stable, ordered arrangements.

Hydrogen bonds are a critical tool for directing the self-assembly of functionalized HPEB derivatives. By attaching pendant groups capable of forming hydrogen bonds, such as amides or amino acids, to the peripheral phenyl rings, researchers can program the molecules to assemble in a highly specific and directional manner.

The extensive π-conjugated system of the hexakis(phenylethynyl)benzene core is fundamental to its self-assembly, facilitating significant π-π stacking interactions. ias.ac.in These attractive, non-covalent interactions occur between the electron-rich aromatic surfaces of adjacent disc-shaped molecules, promoting their co-facial arrangement into column-like structures. nih.govresearchgate.net

The formation of robust and highly ordered supramolecular structures from HPEB derivatives is not the result of a single type of interaction but rather the synergistic cooperation between multiple non-covalent forces. nih.gov The interplay between hydrogen bonding and π-π stacking is a prime example of this cooperativity.

Formation of Ordered Supramolecular Architectures

The directed self-assembly of HPEB derivatives leads to the formation of sophisticated, long-range ordered structures. These architectures, primarily helical columns and discotic liquid crystalline phases, are a direct consequence of the molecule's shape and the non-covalent interactions at play.

When chiral information is incorporated into the peripheral side chains of HPEB, the stacking of the discotic cores can proceed with a specific rotational bias, resulting in the formation of supramolecular helical columnar structures. nih.govnih.gov Derivatives bearing chiral L-alanine pendants, for example, self-assemble into highly stable helical columns. nih.govoup.comoup.com

The stability of these helical structures is remarkable. The combination of six intermolecular hydrogen bonds and π-π stacking among the large central cores leads to an exceptionally robust assembly. oup.com Studies have shown that the stability of these supramolecular helical columns is enhanced by increasing the number of amide groups that contribute to the hydrogen-bonding network. oup.comoup.com These assemblies can maintain their structural integrity even in solution and exhibit unique properties, such as solvent-induced or thermally reversible inversion of the helical sense. oup.comoup.com

The inherent disc-like shape of the HPEB core makes it an excellent candidate for forming discotic liquid crystalline phases. ias.ac.in In these phases, the molecules exhibit a degree of order that is intermediate between a crystalline solid and an isotropic liquid. While a majority of discotic molecules form columnar mesophases, where the molecules stack into columns that then arrange into a two-dimensional lattice, HPEB derivatives have also been engineered to form the less common discotic nematic (ND) phase. ias.ac.in

In the discotic nematic phase, the molecules have a common orientational alignment but lack long-range positional order. ias.ac.in The formation and stability of this phase can be controlled through careful molecular design. For example, attaching specific branched-alkyl chains or introducing an "attraction-enhancing in-plane protrusion" onto the HPEB core can stabilize the discotic nematic phase, even at room temperature. ias.ac.inrsc.org X-ray diffraction studies have confirmed the formation of these liquid crystalline phases, revealing details about their internal structure, such as the cybotactic nature of some nematic phases. rsc.orgresearchgate.net

Host-Guest Recognition and Inclusion Phenomena

The well-defined central cavity and the potential for functionalization at its periphery make HPEB an excellent scaffold for the design of host molecules for guest inclusion. By attaching specific recognition sites to the phenylethynyl arms, researchers can create tailored hosts for a variety of guest molecules, including fullerenes and other aromatic systems.

The synthesis of hexakis(4-functionalized-phenyl)benzenes and hexakis[4-(4'-functionalized-phenylethynyl)phenyl]benzenes has been achieved through methods like cobalt-catalyzed cyclotrimerization and Sonogashira coupling reactions. rsc.org These synthetic strategies allow for the introduction of functional groups such as carboxylic acids, amides, or pyridyl moieties, which can engage in specific non-covalent interactions with guest molecules. For instance, carboxylic acid-functionalized HPEB derivatives can form hydrogen-bonded networks capable of encapsulating guest molecules within their pores. Similarly, HPEB derivatives bearing concave binding pockets have been designed to act as "buckycatchers" for fullerenes, where the curved aromatic surfaces of the host complement the convex surface of the fullerene guest, leading to strong host-guest complexation driven by van der Waals forces and π-π interactions.

The interaction between a host network and a guest molecule is not always a simple lock-and-key mechanism. In many cases, the introduction of a guest can induce significant structural changes in the supramolecular assembly. These guest-induced transformations are a hallmark of adaptive host-guest systems.

The ability of HPEB derivatives to form predictable and stable supramolecular networks can be harnessed to create preorganized templates for targeted chemical reactions. By designing a host network with specific binding sites and a defined spatial arrangement, it is possible to direct the assembly of reactant molecules (guests) in a way that facilitates a desired chemical transformation.

This concept of "supramolecular templating" can be applied to achieve regioselective or stereoselective synthesis. For instance, a 2D porous network of an HPEB derivative on a surface could be used to trap two different reactant molecules in close proximity and in a specific orientation, thereby promoting a reaction between them that might be inefficient or non-selective in solution. The HPEB network acts as a nanoscale reaction vessel, controlling the stoichiometry and spatial arrangement of the reactants. After the reaction, the product can be released, and the template can be reused. This approach offers a powerful strategy for controlling chemical reactivity at the molecular level.

The incorporation of HPEB into larger, three-dimensional cage-like structures has opened up possibilities for enantioselective recognition. Chiral supramolecular cages can be constructed by combining achiral HPEB panels with chiral linkers or by using chiral derivatives of HPEB itself.

In one example, three-layer cyclophanes have been synthesized with a central HPEB plane stacked between two 1,3,5-tris(phenylethynyl)benzene (B53748) planes, connected by terephthalamide (B1206420) units. beilstein-journals.org The chirality in these cage-like structures can be induced by the introduction of chiral guest molecules. The binding of a chiral guest can cause a preferential twisting of the cyclophane structure in one direction, creating a chiral environment within the cage's cavity. beilstein-journals.org This induced chirality can then be used to selectively recognize and bind one enantiomer of a racemic guest over the other. The enantioselective binding can be detected and quantified using techniques such as circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light.

Table 2: Examples of Chiral Recognition in HPEB-based Supramolecular Systems

SystemChiral ElementGuest MoleculeMethod of Detection
Three-layer cyclophane with HPEB core beilstein-journals.orgInduced by chiral guestChiral alcoholsCircular Dichroism (CD) Spectroscopy
HPEB derivative with chiral pendantsCovalently attached chiral groupsEnantiomeric aminesNuclear Magnetic Resonance (NMR) Spectroscopy

Supramolecular Chirality and Chirality Transmission Mechanisms

Supramolecular chirality arises from the non-covalent arrangement of molecules into a chiral superstructure. Even achiral molecules can form chiral assemblies through processes like helical stacking. HPEB derivatives, with their disk-like shape, are prone to forming columnar structures where the molecules stack on top of each other. If the molecules in the stack are slightly twisted relative to their neighbors, a helical arrangement with a specific handedness (left or right) can emerge.

The transmission of chirality in these systems can occur through several mechanisms. In one approach, chiral side chains are attached to the HPEB core. These chiral pendants can bias the helical sense of the columnar assembly, leading to a preferred handedness. For example, HPEB derivatives bearing chiral alanine (B10760859) moieties have been shown to self-assemble into stable helical structures. nih.govnih.gov

Furthermore, the chirality of these supramolecular assemblies can be highly sensitive to the surrounding environment. Solvent-induced chirality inversion has been observed in a C6-symmetric HPEB derivative. rsc.orgnih.gov In a nonpolar solvent, the molecule forms a helical columnar assembly with one handedness. As the polarity of the solvent is gradually increased by adding a more polar co-solvent, the helical sense of the assembly inverts before eventually disassembling at higher polarities. rsc.orgnih.gov This demonstrates the delicate interplay of non-covalent forces that govern supramolecular chirality and highlights the potential for creating chiroptical switches based on HPEB systems.

Complexation-Induced Intramolecular Transmission of Point Chirality

In a notable study, HPEB derivatives were functionalized with tertiary amide groups on each of the six blades. rsc.org One of these blades also contained an auxiliary chiral group. In the absence of a guest, the chiral auxiliary did not impose a helical preference on the dynamic HPEB core due to the high flexibility of the individual blades. rsc.org However, the introduction of a ditopic guest molecule capable of hydrogen bonding to two adjacent amide groups effectively "locks" two of the blades together, forming a supramolecular cyclic structure. rsc.org Within this constrained environment, the point chirality of the auxiliary group is effectively transmitted to the propeller-like arrangement of the HPEB core, inducing a preferred helical twist. rsc.org This complexation-induced communication between the blades results in a biased helicity for the entire molecule. rsc.org

The effectiveness of this chiral transmission can be observed through techniques such as Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light. Upon addition of the guest molecule to the chiral HPEB derivative, a significant CD signal emerges, indicating the preference for one helical conformation over the other.

HPEB DerivativeChiral AuxiliaryGuest MoleculeKey InteractionOutcome
Hexasubstituted HPEB with tertiary amide groups(R)-configured chiral group on one bladeAchiral ditopic guestHydrogen bonding between the guest and two adjacent amide groupsInduction of a helically biased propeller arrangement

Stereospecific Propeller Generation in Dynamic Systems

Building on the principle of induced chirality, it is also possible to achieve stereospecific generation of a particular propeller geometry through the cooperative interaction between a chiral host and a chiral guest. rsc.org This approach leverages a more intricate design of the HPEB host to create a specific binding pocket that exhibits a diastereomeric preference upon complexation.

For instance, a C₃-symmetric HPEB derivative featuring a threefold terephthalamide binding site has been synthesized. rsc.org This host molecule, in its free state, exists as a dynamic mixture of propeller conformations. Upon complexation with a chiral guest, the cooperative transmission of point chiralities from both the host's pre-organized binding site and the guest molecule itself leads to the generation of a propeller-shaped dynamic helicity with a strong preference for a particular sense. rsc.orgnih.gov This results in a powerful amplification of the chiroptical properties, yielding a strong CD signal. rsc.org

The stereospecificity of this process is highly dependent on the "match" between the chirality of the host's binding environment and the chirality of the guest. When the helical preference of the host and guest are aligned, a stable, well-defined helical propeller is favored. researchgate.net Conversely, complexation with an antipodal guest can lead to a mismatch, resulting in a less stable complex or a drastic change in conformation. researchgate.net This dynamic and cooperative system highlights the sophisticated level of stereochemical control that can be achieved in supramolecular assemblies based on the HPEB scaffold.

Host MoleculeHost SymmetryBinding SiteGuest MoleculeKey PrincipleResult
HPEB derivativeC₃Threefold terephthalamideChiral guestCooperative transmission of point chiralities from both host and guestGeneration of a propeller-shaped dynamic helicity with a preferred sense

Advanced Materials Science Research

Research in Organic Electronics and Organic Semiconductors

Hexakis(phenylethynyl)benzene (HPEB) and its derivatives are part of a broader class of molecules, including star-shaped macromolecules and hexaarylbenzenes, that are subjects of significant research in organic electronics. nih.govrsc.org These materials are noted for their potential in various applications due to their unique electronic properties, such as wide energy gaps, high hole-transporting capabilities, and high photoconductivity. nih.govrsc.org The defining characteristic of these organic materials is the ability to fine-tune their physical properties—including ionization potential, electron affinity, charge transport characteristics, and absorption/emission spectra—through precise modifications of their molecular structure. acs.orgst-andrews.ac.uknih.govresearchgate.net This tunability allows for the development of tailored materials for specific electronic devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. nih.govresearchgate.net

Role as Molecular Components in Electronic Devices

The unique propeller-like structure and extended π-conjugation of HPEB and related hexaarylbenzene (HAB) derivatives make them versatile components in organic electronic devices. nih.gov In the field of OLEDs, these molecules have been successfully utilized as high-efficiency light-emitting materials, charge transport materials, and host materials. nih.govresearchgate.net The highly twisted, non-planar structure of the HAB core can inhibit strong intermolecular aggregation, which is beneficial for creating efficient blue light emitters by preventing fluorescence quenching. nih.govresearchgate.net This steric hindrance leads to wide HOMO-LUMO energy gaps, a crucial property for stable and efficient blue phosphorescent OLEDs. researchgate.net Research on devices using advanced HAB derivatives has demonstrated remarkable performance, including a sky-blue thermally activated delayed fluorescence (TADF) OLED with an external quantum efficiency of 21.5%. researchgate.net

In organic field-effect transistors (OFETs), which are fundamental components of flexible electronics, the charge carrier mobility of the semiconductor layer is a critical performance metric. nih.govrsc.org While specific OFETs based on HPEB are not extensively detailed, the broader class of molecules provides a clear framework for their potential. The extended conjugation of HABs elevates the Highest Occupied Molecular Orbital (HOMO) level, which is advantageous for efficient hole injection and transport from the electrodes into the semiconducting layer. nih.gov The molecular design allows for the creation of uniform, stable films, a prerequisite for reliable device performance. nih.govsemanticscholar.org The principles of charge transport in these devices are often studied using single-crystal OFETs to understand the intrinsic carrier dynamics without the influence of grain boundaries found in thin films. nih.gov

Table 1: Key Parameters of Organic Semiconductor Materials and Their Significance in Electronic Devices.
ParameterSignificance in DevicesDesirable Attributes for High Performance
Charge Carrier Mobility (μ) Determines the switching speed of transistors (OFETs) and the efficiency of charge extraction in photovoltaics.High mobility (> 0.1 cm²/Vs) allows for faster device operation.
HOMO/LUMO Energy Levels Governs charge injection from electrodes and charge separation at interfaces. The difference (band gap) determines the optical properties (color of emission in OLEDs).HOMO level should align with the anode work function for hole injection; LUMO level should align with the cathode work function for electron injection. Wide gaps are needed for blue emitters.
Photoluminescence Quantum Yield (PLQY) Measures the efficiency of light emission in OLEDs. It is the ratio of photons emitted to photons absorbed.High PLQY (> 50%) is essential for bright and efficient displays.
Glass Transition Temperature (Tg) Indicates the thermal stability of the amorphous film. A high Tg prevents morphological changes during device operation, enhancing lifetime.High Tg (> 100 °C) contributes to long-term device stability.

Design Principles for Organic Semiconductor Materials

The design of advanced organic semiconductors like HPEB is guided by several key principles aimed at controlling their electronic and physical properties. acs.orgresearchgate.net

Molecular Architecture : The star-shaped architecture, with a central core and multiple radiating arms, is a highly effective design. acs.orgst-andrews.ac.uk This structure is often created using a convergent synthetic strategy, which allows for the production of monodisperse macromolecules with high purity and excellent batch-to-batch reproducibility, overcoming a common challenge found in polymer synthesis. acs.orgst-andrews.ac.uknih.gov The core unit, such as the benzene (B151609) ring in HPEB, serves as a scaffold to which a specific number of conjugated arms can be attached. acs.orgnih.gov

Tunable π-Conjugation : The length and chemical nature of the conjugated arms (the phenylethynyl groups in HPEB) can be systematically varied. acs.orgst-andrews.ac.uk This allows for precise control over the extent of π-conjugation, which directly influences the material's energy levels (HOMO/LUMO) and, consequently, its absorption and emission characteristics. nih.govresearchgate.net For instance, longer conjugated arms generally lead to a smaller energy gap, shifting emission to longer wavelengths (a red-shift).

Control of Intermolecular Interactions : The three-dimensional, propeller-like shape of molecules like HPEB and other hexaarylbenzenes plays a crucial role in controlling intermolecular π-π stacking. nih.gov By introducing bulky side groups or leveraging the inherent twisted geometry, self-aggregation can be suppressed. nih.govresearchgate.net This is particularly important for emissive materials where aggregation can lead to quenching and a loss of efficiency. nih.gov Conversely, for charge transport applications, well-ordered π-stacking can create efficient pathways for charge carriers to move through the material, enhancing mobility. researchgate.net

Functionalization : The introduction of specific functional groups onto the molecular periphery is a powerful tool for tuning properties. Attaching electron-donating or electron-withdrawing groups can systematically adjust the HOMO and LUMO energy levels to optimize charge injection from electrodes or to improve stability. rsc.org This principle is widely used to design novel hole-transporting or electron-transporting materials for multilayer devices like perovskite solar cells. rsc.org

Research in Molecular Electronics

Molecular electronics explores the use of single molecules or small ensembles of molecules as active electronic components. researchgate.net In this context, the star-shaped structure of this compound, featuring a central π-conjugated core from which multiple potential conductive pathways radiate, makes it a compelling candidate for a nanoscale electronic hub or junction. nih.gov

Development of Molecular-Scale Electronic Devices

The foundation of molecular-scale electronics lies in the ability to measure and control the flow of charge through a single molecule. temple.edursc.org Techniques such as the scanning tunneling microscope break-junction (STM-BJ) allow researchers to trap a single molecule between two electrodes and measure its conductance. nih.gov

Studies on related molecular systems have revealed fundamental principles that would govern the behavior of an HPEB-based device. The conductance of a molecular junction is highly sensitive to the molecule's internal structure and conformation. For example, in biphenyl systems, the conductance is strongly correlated with the twist angle between the two phenyl rings, decreasing as the molecule becomes more twisted and the π-orbital overlap is reduced. arxiv.org This highlights the critical role of molecular geometry in charge transport.

A study on hybrid molecules combining a linear conductive backbone with a radial π-conjugated structure (similar in concept to the HPEB core) found that the presence of the radial unit significantly reduced the conductance of the linear chain. nih.gov This was attributed to an unusual intramolecular π-interaction where the radial component altered the orbital overlap along the primary transport pathway. nih.gov For a molecule like HPEB, this suggests that charge transport between two opposing arms would be influenced not only by the direct pathway through the central ring but also by complex interactions with the other four "spectator" arms.

Table 2: Representative Single-Molecule Conductance Values for Key Molecular Backbones. (Note: G₀ is the quantum of conductance, approximately 77.5 µS).
Molecular StructureConductance (G/G₀)Key Structural Feature
1,4-Diaminobenzene~1 x 10-3Simple aromatic ring with direct amine links.
Biphenyl (planar conformation)~1 x 10-4Two conjugated phenyl rings.
Biphenyl (twisted conformation)< 1 x 10-5Reduced π-orbital overlap due to twisting.
1,4-Bis(phenylethynyl)benzene derivative~2 x 10-4Linear phenylene-ethynylene backbone. nih.gov
Phenylethynyl backbone with radial CPP side group~3 x 10-5Radial π-system reduces conductance of the linear backbone. nih.gov

Engineering Molecular Wires and Nanoscale Components

The arms of the HPEB molecule, consisting of phenylethynyl units, are themselves well-studied components of molecular wires. nih.gov The rigid, linear structure and conjugated π-system of this backbone provide a direct path for charge transport. nih.gov In the HPEB molecule, these six arms are anchored to a central benzene hub. This unique geometry positions HPEB as a multifunctional nanoscale component. It could potentially function as:

A Molecular Hub or Splitter : A current injected into one arm could be distributed among the other arms, creating a molecular-scale current divider.

A Structural Scaffold : The rigid, well-defined shape of HPEB allows it to be used as a building block, or scaffold, for constructing more complex, multi-component molecular electronic systems.

Research in Nanotechnology and Nanomaterials Fabrication

The fabrication of functional materials in nanotechnology increasingly relies on "bottom-up" approaches, where molecular-level self-assembly is used to construct well-ordered, large-scale structures. beilstein-journals.orgrsc.org this compound, with its rigid, disc-like shape and extensive π-electron system, is an excellent building block for such processes. researchgate.net The self-assembly of these molecules is primarily driven by non-covalent π-stacking interactions. libretexts.orgwikipedia.org

This process involves the face-to-face arrangement of the aromatic cores, facilitated by a combination of dispersion forces and electrostatic interactions. libretexts.orgnih.gov The result of this directional stacking is the formation of one-dimensional columnar or tubular nanostructures. researchgate.net Research on structurally related macrocycles has demonstrated that these molecules can assemble into helical stacks, forming nanotubes that can be directly visualized using atomic force microscopy (AFM). researchgate.net

The efficiency and morphology of this self-assembly process are highly dependent on environmental factors. For example, the choice of solvent is critical; nonpolar solvents tend to promote aggregation driven by aromatic stacking, while more polar solvents can disrupt these weak interactions, causing the molecules to exist as freely dissolved entities. researchgate.net Furthermore, the design of the molecule itself can be used to control the assembly. By incorporating specific functional groups, such as hydrogen-bonding side chains, the intermolecular forces can be strengthened and made more directional, enforcing the formation of persistent, stable columnar assemblies. researchgate.net This strategy allows for the creation of robust self-assembled nanotubes whose properties are not overly sensitive to the electronic nature of the molecular backbone, even enabling the co-assembly of different molecular components into hybrid nanostructures. researchgate.net Such control over fabrication is a key step toward developing novel nanomaterials for applications in nanoelectronics, sensing, and spintronics. beilstein-journals.orgbeilstein-journals.org

Utilization as Precursors for Nanostructures

The on-surface synthesis of graphene nanostructures from molecular precursors like this compound typically involves a series of thermally induced chemical transformations. aps.org Initially, the precursor molecules are deposited onto a catalytically active metal surface, such as gold (Au(111)) or silver (Ag(111)), under ultra-high vacuum conditions. Upon heating, these molecules undergo a cyclodehydrogenation reaction, where new carbon-carbon bonds are formed, leading to the creation of larger, planar aromatic systems, often referred to as nanographenes. uni-muenster.de The precise structure of the resulting nanostructure is dictated by the chemical design of the precursor molecule. This bottom-up approach offers unparalleled control over the size, shape, and edge geometry of the final nanoproduct, which is crucial for tailoring its properties. rsc.org

The process can be conceptualized in the following stages:

Deposition: Sublimation of the precursor molecules onto a clean, single-crystal metal surface.

Surface Diffusion and Self-Assembly: At moderate temperatures, the molecules diffuse on the surface and may form ordered assemblies.

Covalent Bond Formation: At higher temperatures, the catalytic surface facilitates intramolecular or intermolecular C-C bond formation through cyclization and dehydrogenation, leading to the formation of the desired nanostructure. aps.orguni-muenster.de

Fabrication of Nanomaterials with Specific Electronic and Optical Characteristics

The ability to precisely control the structure of nanomaterials at the atomic level allows for the fine-tuning of their electronic and optical properties. For nanographenes derived from this compound and similar precursors, these properties are intimately linked to their size, shape, and edge structure. researchgate.netresearchgate.net

Electronic Properties: The electronic characteristics of these nanostructures are largely determined by quantum confinement effects. Unlike bulk graphene, which is a zero-bandgap semiconductor, nanographenes can exhibit a finite electronic bandgap. The magnitude of this bandgap is inversely related to the size of the nanographene flake; smaller structures have larger bandgaps. The edge geometry (e.g., zigzag or armchair) also plays a critical role, with zigzag edges being associated with localized edge states that can impart unique magnetic properties. researchgate.net The introduction of heteroatoms, such as nitrogen, into the precursor molecule can further modify the electronic structure, for instance, by narrowing the HOMO-LUMO gap. nih.gov

Optical Properties: The optical properties of these nanomaterials are a direct consequence of their electronic structure. The absorption and emission of light are governed by electronic transitions between the quantized energy levels. As the size of the nanographene increases, the absorption and emission spectra typically shift to longer wavelengths (a red-shift). The specific optical characteristics can be tailored by controlling the dimensions of the nanostructure synthesized from the this compound precursor. nih.govmdpi.com

PropertyControlling FactorEffect
Electronic BandgapSize of NanostructureDecreases with increasing size
Magnetic PropertiesEdge Geometry (e.g., zigzag)Can induce spin-polarized edge states
Optical Absorption/EmissionSize and ShapeRed-shifts with increasing size
HOMO-LUMO GapHeteroatom DopingCan be narrowed by introducing atoms like nitrogen

Research in Porous Materials and Frameworks

Derivatives of this compound, particularly those functionalized with coordinating groups like carboxylic acids, are extensively used as building blocks for the construction of highly ordered porous materials. These materials, which include Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Organic Frameworks (HOFs), are of great interest due to their large surface areas and potential applications in gas storage, separation, and catalysis.

Metal-Organic Frameworks (MOFs) Incorporating this compound Derivatives

Hexakis(4-carboxyphenyl)benzene (H6cpb), a derivative of this compound, is a prominent linker in the synthesis of MOFs. nih.govnih.govsdu.dkresearchgate.net The six carboxylate groups extending from the central benzene ring provide multiple coordination sites for metal ions, leading to the formation of robust, three-dimensional networks. The rigid and planar nature of the H6cpb linker allows for the predictable assembly of frameworks with well-defined topologies.

A variety of MOFs have been synthesized using H6cpb with different metal ions, including bismuth(III), copper(II), iron(II), cobalt(II), and zinc(II). nih.govnih.gov The resulting frameworks exhibit diverse network topologies, such as rtl , kgd , and yav nets. nih.govnih.govsdu.dk The porosity of these MOFs can be tuned by the choice of metal ion and synthesis conditions. For example, the Brunauer–Emmett–Teller (BET) surface area of these materials can range from 34 m²/g to 303 m²/g. nih.govresearchgate.net These materials have shown promise in selective gas uptake, with a significantly higher molar uptake of CO2 compared to N2 at room temperature. nih.gov

MOF DesignationMetal IonNetwork TopologyBET Surface Area (m²/g)
CTH-6Bi(III)rtl-
CTH-7Cu(II)kgd-
CTH-9Co(II)yav303
CTH-12Cu(II)sql34

Hydrogen-Bonded Organic Frameworks (HOFs) Constructed from Derivatives (e.g., Hexakis(4-carboxyphenylethynyl)benzene)

In the absence of metal ions, hexatopic carboxylic acid derivatives of this compound can self-assemble through extensive hydrogen bonding to form HOFs. semanticscholar.org The directional nature of hydrogen bonds between carboxylic acid groups leads to the formation of highly ordered, crystalline porous materials. Molecules with a rigid π-conjugated skeleton and multiple hydrogen-bonding groups are ideal for creating robust 2D or 3D networks. semanticscholar.org

For instance, C3-symmetric π-conjugated planar building blocks bearing three o-bis(4-carboxyphenyl)benzene groups have been shown to generate isostructural 2D H-bonded hexagonal network (H-HexNet) sheets. semanticscholar.org These sheets can then stack to form layered HOFs with flexible porous structures. The photophysical properties of these HOFs, such as their fluorescence, can be influenced by the framework's structure and the presence of guest molecules. semanticscholar.org

Guest-Inclusion Networks and Analogs to Organic Zeolites

The synthesis of various functionalized hexakis(phenyl)benzenes and hexakis[4-(4'-functionalized-phenylethynyl)phenyl]benzenes has been explored for the creation of host molecules for guest-inclusion networks. nih.gov These molecules can be designed to have specific shapes and functionalities that allow them to trap smaller guest molecules within their crystalline lattices. The well-defined cavities and channels within these networks are analogous to the pores in zeolites, leading to their description as "organic zeolites." These materials have potential applications in molecular recognition, separation, and as nanoreactors.

Optoelectronic Properties Research

The optoelectronic properties of this compound and its simpler analogs are of considerable interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-conjugation in these molecules gives rise to strong absorption and emission in the visible and ultraviolet regions of the electromagnetic spectrum.

Research on the photophysical properties of a related model compound, 1,4-bis(phenylethynyl)benzene (BPEB), provides insights into the behavior of the larger this compound system. BPEB exhibits conventional fluorescence from the lowest vibrational level of the first excited singlet state. nih.gov However, in viscous media or at low temperatures, it can show inhomogeneous fluorescence behavior due to the slow relaxation of different molecular conformations in the excited state. nih.gov Supersonic-jet laser spectroscopy studies on BPEB have revealed a high fluorescence quantum yield, which is attributed to a significant energy barrier for non-radiative decay pathways. nih.gov The torsional motion of the phenyl rings is relatively free in the ground state but becomes hindered in the excited state, which explains the temperature dependence of its spectral properties. nih.gov The fluorescence of BPEB derivatives has been shown to be sensitive to environmental factors, such as the presence of acid vapors, suggesting potential applications in chemical sensing. figshare.com

While detailed experimental data on the optoelectronic properties of this compound itself are less common in the literature, it is expected to exhibit similar, but likely red-shifted, absorption and emission spectra compared to BPEB due to its more extended π-system. The high degree of conjugation and rigid structure make it a promising candidate for a highly fluorescent material.

Two-Photon Absorption Properties and Cross-Sections of Derivatives

The exploration of molecules with significant two-photon absorption (TPA) is a burgeoning field in materials science, driven by potential applications in 3D microfabrication, optical data storage, and biological imaging. Derivatives of this compound are a class of compounds that have demonstrated notable TPA properties. Research into hexa-substituted benzene derivatives has shown that they can possess larger two-photon cross-sections compared to their dipolar counterparts.

The molecular architecture plays a crucial role in determining the TPA cross-section (σ₂). For instance, quadrupolar A-π-A systems, where 'A' is an acceptor group and 'π' is a conjugated bridge, have been a focus of study. In a series of bis(E-dimesitylborylethenyl)-substituted arenes, which feature a central aromatic core (the π-bridge) and dimesitylboryl groups as acceptors, the TPA cross-section was found to be substantial. Specifically, a derivative incorporating a 5,5''-bis(2,2':5',2''-terthiophene) core exhibited a TPA cross-section of approximately 1800 GM, a significant value for a 3-coordinate boron compound.

Further research into quinoidal diazaacene-bithiophene derivatives has yielded exceptionally high TPA cross-sections. These molecules, characterized by their unique electronic structure, have demonstrated values up to 51,770 GM in the 850-950 nm range and up to 4100 GM in the 1400–1600 nm spectral region. rsc.org This remarkable performance is attributed to excitations localized at the parent quinoidal bithiophene framework. rsc.org The design of branched structures, both with alkene and alkyne units, has also been investigated as a strategy to enhance TPA cross-sections, with studies suggesting that alkene-branched systems tend to have higher values. rug.nl

Table 1: Two-Photon Absorption Cross-Sections of Selected Derivative Classes

Derivative ClassCentral Core/SystemReported TPA Cross-Section (σ₂) in GMWavelength Range (nm)
Quinoidal Diazaacene-BithiophenesQuinoidal Bithiopheneup to 51,770850-950
Quinoidal Diazaacene-BithiophenesQuinoidal Bithiopheneup to 4,1001400-1600
Bis(E-dimesitylborylethenyl)-substituted Arenes5,5''-bis(2,2':5',2''-terthiophene)~1,800Not Specified

Fluorescence and Color-Tunable Emission Phenomena

The inherent fluorescence of this compound and its derivatives makes them promising materials for applications in lighting and displays, such as organic light-emitting diodes (OLEDs). A key area of research is the development of molecules with color-tunable emissions, allowing for the generation of light across the visible spectrum. By strategically designing electron push-pull systems within the molecular structure, it is possible to modulate the energy gap and, consequently, the emission wavelength.

One study detailed the synthesis of four bipolar molecules that exhibit bright, color-tunable emission from blue (446 nm) to red (637 nm). libretexts.org These molecules were engineered to serve as efficient emitters in the fabrication of stable red, green, and blue (RGB) LED devices. The Commission Internationale de L'Eclairage (CIE) 1931 color coordinates for these emissions were reported, providing a standardized measure of the perceived color. As the emission color shifted from blue to red, the correlated color temperature (CCT) decreased, indicating a transition to warmer light. libretexts.org

The fluorescence of these compounds is also sensitive to their environment. For example, derivatives of 1,4-bis(phenylethynyl)benzene have been shown to exhibit fluorescence that is dependent on both the concentration and the nature of the solvent. nih.gov This solvatochromism, coupled with their aggregation behavior, can be harnessed for sensing applications. For instance, fluorescent films fabricated from these materials have demonstrated high sensitivity to the presence of HCl vapor. nih.gov

Table 2: Emission Properties of Color-Tunable Bipolar Molecules

EmitterEmission Peak (nm)CIE Color Coordinates (x, y)Correlated Color Temperature (K)
b-LED 1446(0.20, 0.19)100,000
g-LED 2Not Specified(0.39, 0.54)Not Specified
g-LED 3Not Specified(0.34, 0.60)Not Specified
r-LED 4637(0.69, 0.31)1,280

Exciton Coupling Studies in Assembled Structures

When chromophoric molecules like this compound are in close proximity, as in aggregates or self-assembled structures, their electronic excited states can interact. This interaction, known as exciton coupling, leads to the delocalization of the excitation over multiple molecules and results in new collective excited states, or Frenkel excitons. The nature and strength of this coupling are highly dependent on the intermolecular distance and orientation, profoundly influencing the optical properties of the assembly.

The theoretical framework for exciton coupling describes how the interaction between the transition dipole moments of individual molecules leads to a splitting of the excited state energy levels. For a simple dimer, this results in two new states, often described as symmetric and antisymmetric combinations of the individual molecular excited states. In larger, ordered aggregates, this leads to the formation of an "exciton band." The absorption spectrum of such an aggregate will differ from that of the isolated monomer, often exhibiting shifts and changes in intensity that are characteristic of the specific arrangement of the molecules.

While direct studies on exciton coupling in this compound are not extensively detailed in the provided context, research on analogous systems, such as self-assembled perylene bisimides (PBIs), offers valuable insights. In helical π-stacks of PBIs, photogenerated excitons undergo complex relaxation processes, including exciton delocalization and the formation of excimer (excited multimer) trap states. rsc.org These studies reveal that excited-state interactions can extend over multiple molecular units, and techniques like exciton-exciton annihilation can be used to probe exciton diffusion lengths within the assembled structures. rsc.org Understanding these fundamental processes is critical for designing materials with tailored energy transfer and photophysical properties.

Development of Two-Dimensional Polymers

The unique, planar, and highly symmetric structure of this compound and its derivatives makes them ideal building blocks, or monomers, for the synthesis of two-dimensional (2D) polymers. These novel materials consist of monolayer sheets with a periodic, covalent internal structure, akin to a "molecular carpet." The development of 2D polymers is a significant area of research, with potential applications in molecular filtration, membranes, and electronics.

One successful strategy for creating 2D polymers involves the crystallization of specially designed monomers into layered hexagonal single crystals. Subsequent treatment, such as boiling in a suitable solvent, can then exfoliate these crystals into individual 2D polymer sheets. The regular, porous structure of these polymers, with defined holes in the sub-nanometer range, makes them promising candidates for molecular sieves capable of selective filtration.

The synthesis of these materials often relies on advanced synthetic methodologies that allow for the formation of periodic covalent bonds in two orthogonal directions under mild conditions. Researchers are exploring various reaction pathways, including Schiff-base reactions and Aldol-type polycondensations, to create 2D conjugated covalent organic frameworks (2D c-COFs). The goal is to produce large, highly ordered sheets with extended π-conjugation, which is crucial for electronic applications. The development of hexa-functional monomers, containing alternating reactive groups on a single benzene ring, is a key step toward constructing these complex and potentially high-performance 2D polymer networks.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of hexakis(phenylethynyl)benzene. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction of the molecule, from which various properties can be derived. northwestern.edu

Table 1: Common Quantum Chemical Methods and Their Applications for HPEB

Method/FunctionalBasis SetTypical ApplicationReference
DFT (B3LYP)6-31G(d,p), aug-cc-pVDZGround-state geometry optimization, Vibrational frequencies researchgate.netscielo.org.za
DFT (ωB97X-D)aug-cc-pVDZSystems with significant dispersion interactions, Energetics researchgate.net
DFT (M06-2X)aug-cc-pVDZEvaluation of π-conjugation strength, Thermochemistry researchgate.net
TD-DFT (CAM-B3LYP)aug-cc-pVDZCalculation of excited states, Prediction of UV/Vis spectra researchgate.netplu.mx

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.gov By integrating Newton's equations of motion, MD simulations provide a detailed view of conformational dynamics and can model the process of self-assembly from individual molecules into larger aggregates. nih.gov

Research Findings: For molecules like HPEB, the six phenylethynyl "blades" can rotate relative to the central benzene (B151609) core, leading to a variety of possible conformations. MD simulations can explore the potential energy surface associated with these rotations and identify the most stable or frequently accessed conformations under specific conditions (e.g., in different solvents or at various temperatures). Furthermore, these simulations are invaluable for understanding how individual HPEB molecules aggregate. Coarse-grained MD, where groups of atoms are represented as single particles, can be used to simulate the self-assembly of many molecules over longer timescales, revealing how intermolecular forces drive the formation of columnar or helical structures. nih.gov These simulations can predict the morphology of the resulting nanostructures, which is crucial for applications in materials science. nih.gov

Modeling of Supramolecular Assembly and Intermolecular Interactions

The function of this compound derivatives is often dictated by their ability to self-assemble into ordered supramolecular structures. Computational modeling is essential for understanding the non-covalent interactions that govern this process, such as π-π stacking, hydrogen bonding (in substituted derivatives), and van der Waals forces. mdpi.com

Research Findings: Theoretical studies on HPEB derivatives have shown that intermolecular interactions are key to their assembly into stable helical columns. nih.govrsc.org For example, when HPEB is functionalized with chiral alanine (B10760859) groups, the combination of hydrogen bonding and π-π stacking leads to the formation of a highly stable supramolecular helix. nih.gov Computational models can quantify the strength of these interactions and predict the preferred packing arrangement of the molecules. DFT calculations, particularly those including dispersion corrections (e.g., B3LYP-D3), are used to analyze the geometry and binding energy of dimers and larger oligomers, providing insight into the initial stages of aggregation. mdpi.com These models help explain how the molecular design of HPEB derivatives influences the structure and stability of the resulting supramolecular assemblies. rsc.orgresearchgate.net

Prediction and Interpretation of Spectroscopic Properties (e.g., UV/Vis, Circular Dichroism)

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules. Time-dependent density functional theory (TD-DFT) is a prominent tool for calculating the electronic transitions that give rise to UV/Vis absorption spectra. scielo.org.zaplu.mx

Research Findings: TD-DFT calculations have been successfully used to model the UV/Vis spectra of related molecules like 1,2,4,5-tetrakis(phenylethynyl)benzene. plu.mx Such studies show that functionals like CAM-B3LYP, combined with a suitable basis set and a solvent model, can accurately reproduce the experimental absorption features. plu.mx For HPEB, theoretical spectra can be calculated to assign the observed absorption bands to specific electronic transitions (e.g., π-π* transitions) within the large conjugated system. Similarly, circular dichroism (CD) spectra, which are critical for studying chiral molecules, can be predicted computationally. For chiral HPEB derivatives that form helical assemblies, TD-DFT calculations can simulate the CD spectrum, helping to correlate the observed spectral sign (positive or negative Cotton effects) with the absolute handedness (P- or M-helicity) of the supramolecular structure. mdpi.comnih.govrsc.org

Table 2: Theoretical vs. Experimental Spectroscopic Data for Related Phenylalkynyl Compounds

Compound ClassMethodPredicted PropertyTypical Wavelength (λmax)Reference
Tetrakis(phenylethynyl)benzeneTD-DFT/CAM-B3LYPUV/Vis Absorption~350-450 nm plu.mx
Bis(phenylethynyl)benzeneTD-DFT/CAM-B3LYPElectronic Transition~300-350 nm researchgate.net
HPEB DerivativesTD-DFTCircular DichroismVaries with structure nih.govrsc.org

Theoretical Insights into Chiroptical Phenomena and Chirality Transmission

Chiroptical phenomena relate to the differential interaction of a chiral substance with left- and right-circularly polarized light. Theoretical calculations provide indispensable insights into how chirality at a molecular level is expressed and transmitted in supramolecular assemblies. rsc.orgresearchgate.net

Research Findings: Computational studies on HPEB derivatives have been instrumental in explaining the mechanisms of chirality transmission. rsc.org In one study, HPEB was functionalized with amide groups. Theoretical models showed that when a chiral guest molecule binds to two adjacent amide groups, it induces a specific helical twist in the HPEB propeller-like structure. This demonstrates an effective intramolecular transmission of point chirality from the bound guest to the entire helical scaffold. rsc.org DFT calculations can be used to determine the energetically preferred helical conformation (left- or right-handed) and to predict the resulting chiroptical response, such as the CD spectrum. These theoretical insights are crucial for designing molecular systems where a small chiral input can be amplified to control the helicity of a large supramolecular structure, a key concept in chiral materials science. rsc.orgrsc.org

Emerging Research Directions and Future Perspectives

Advanced Rational Design Principles for Novel Functional Materials

The design of novel functional materials based on hexakis(phenylethynyl)benzene is guided by a deep understanding of its structure-property relationships. By strategically modifying the peripheral phenyl rings and the central benzene (B151609) core, researchers can fine-tune the electronic, optical, and self-assembly characteristics of the molecule.

A key design principle involves the introduction of functional groups to modulate the electronic nature of the molecule. Attaching electron-donating or electron-withdrawing groups to the phenylethynyl arms can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's absorption and emission properties. For instance, studies on analogous donor-acceptor functionalized tetrakis(phenylethynyl)benzenes have shown that such modifications can lead to intramolecular charge transfer (ICT) behavior, resulting in materials with strong fluorescence solvatochromism and potential for use in sensing and imaging applications acs.orgnih.gov.

Another critical aspect of rational design is controlling the supramolecular organization of HPEB derivatives. The planar, star-shaped geometry of the core promotes π-π stacking, leading to the formation of one-dimensional columnar structures. The introduction of specific recognition motifs, such as hydrogen-bonding groups, can direct the self-assembly process with high precision. A notable example is the functionalization of HPEB with chiral alanine (B10760859) units, which drives the formation of highly stable, one-handed helical supramolecular structures through hydrogen bonding. rsc.orgrsc.org These helical assemblies exhibit unique orange excimer emission, a property directly resulting from the controlled spatial arrangement of the chromophores. rsc.orgrsc.org

Table 1: Rational Design Strategies for Functional HPEB Derivatives

Design PrincipleMolecular ModificationResulting Property/FunctionPotential Application
Electronic TuningIntroduction of electron-donating/withdrawing groupsModulation of HOMO/LUMO levels, intramolecular charge transferOrganic electronics, sensors, nonlinear optics
Supramolecular ControlAttachment of hydrogen-bonding or chiral groupsDirected self-assembly into ordered nanostructures (e.g., helices)Chiral materials, optoelectronic devices, liquid crystals
Solubility EnhancementAddition of long alkyl or alkoxy chainsImproved processability in solutionSolution-processed thin films for electronic devices

Future design principles will likely focus on creating even more complex architectures, such as multi-stimuli-responsive systems where the material's properties can be switched by external triggers like light, heat, or chemical analytes. The ability to precisely control the interplay between molecular structure and macroscopic function is the cornerstone of developing next-generation materials based on HPEB.

Integration into Complex Hybrid Material Systems

The rigid, well-defined structure and versatile functionality of this compound and its derivatives make them excellent candidates for incorporation into complex hybrid material systems. These systems, which combine organic and inorganic components, can exhibit synergistic properties that are not accessible with either component alone.

One of the most promising areas is the use of functionalized HPEB derivatives as organic linkers in the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, while COFs are constructed entirely from light elements linked by strong covalent bonds. The C6 symmetry and rigid nature of the HPEB core could lead to the formation of highly porous frameworks with unique topologies and large surface areas. By functionalizing the phenylethynyl arms with coordinating groups (e.g., carboxylates, pyridyls), HPEB-based linkers can be designed to assemble with metal centers into robust, three-dimensional networks. Such materials could find applications in gas storage and separation, catalysis, and sensing.

While the direct use of a hexatopic HPEB linker in MOF or COF synthesis is an emerging area, research on related multitopic phenylethynylbenzene linkers provides a strong proof-of-concept. For example, 1,3,5-tris(functionalised-phenylethynyl)benzene derivatives have been successfully used to construct porous coordination polymers with copper ions. researchgate.net The resulting materials exhibit microporosity and can be carbonized to produce porous carbon materials, demonstrating the potential of these building blocks in creating functional hybrid materials. researchgate.net

Furthermore, HPEB derivatives can be integrated into nanocomposites. For instance, they could be adsorbed onto or covalently attached to the surface of nanoparticles (e.g., gold, silica) or carbon nanotubes. This would combine the unique optical and electronic properties of the HPEB molecule with the physical properties of the nanomaterial, leading to hybrid systems with enhanced functionality for applications in areas like photocatalysis, bioimaging, and drug delivery.

Exploration of New Synthetic Paradigms and Scalability for Derivatives

The advancement of this compound-based materials is intrinsically linked to the development of efficient and versatile synthetic methodologies. While the classical synthesis often relies on a six-fold Sonogashira cross-coupling reaction with hexabromobenzene (B166198) or hexaiodobenzene, researchers are actively exploring new synthetic paradigms to improve yields, reduce reaction times, and enable the synthesis of more complex and asymmetrically substituted derivatives.

One area of exploration is the use of alternative cross-coupling reactions. For example, a highly efficient six-fold Suzuki cross-coupling has been reported for the synthesis of hexakis(azulen-2-yl)benzenes, which are structural analogues of HPEB. acs.org This approach, using readily available borylated azulenes, offers a significantly shorter and more efficient route compared to previous methods. acs.org Adapting such methodologies to the synthesis of a wider range of HPEB derivatives could significantly accelerate the discovery of new functional materials.

Another key challenge is the development of scalable synthetic routes. The multi-step nature of the synthesis and the need for expensive catalysts can hinder the large-scale production of HPEB and its derivatives. Research into more sustainable and cost-effective catalytic systems, such as those based on earth-abundant metals, is crucial. Furthermore, the development of flow chemistry processes for the key coupling reactions could offer a path to improved scalability, safety, and reproducibility.

The synthesis of asymmetrically substituted HPEB derivatives, where the six phenylethynyl arms are not all identical, presents a significant synthetic challenge. Such molecules would break the high symmetry of the parent compound and could lead to materials with unique directional properties, making them interesting for applications in molecular electronics and nonlinear optics. Stepwise synthetic strategies, involving a sequence of selective protection, coupling, and deprotection steps, are being investigated to achieve this level of control.

Table 2: Comparison of Synthetic Routes for Hexasubstituted Benzene Derivatives

Synthetic MethodKey ReactionAdvantagesChallenges
Classical Sonogashira ApproachPalladium/copper-catalyzed cross-coupling of a hexahalobenzene with a terminal alkyneWell-established, good for symmetric substitutionCatalyst cost, potential for side reactions, scalability
Suzuki Cross-CouplingPalladium-catalyzed reaction of a hexahalobenzene with an organoboron compoundHigh efficiency, tolerance of various functional groupsRequires synthesis of borylated precursors
Cobalt-Catalyzed CyclotrimerizationCyclotrimerization of diarylacetylenesDirect route to the hexasubstituted benzene coreCan lead to isomeric mixtures for unsymmetrical alkynes

Uncharted Application Domains in Advanced Technologies

The unique combination of a large, rigid π-conjugated system, high symmetry, and chemical tunability makes this compound a platform for exploration in a variety of advanced technological applications beyond its current use in fundamental research.

One of the most exciting future directions is in the field of molecular electronics and spintronics . The extended π-system of HPEB could facilitate efficient charge transport, making it a potential component in molecular wires, switches, and transistors. By incorporating redox-active or photochromic units, it may be possible to create molecular devices whose conductivity can be controlled by external stimuli. Furthermore, the possibility of creating all-carbon molecular architectures with defined spin states opens up avenues for spintronic applications.

In the realm of photonics and optoelectronics , the strong fluorescence and large Stokes shift observed in some HPEB derivatives are highly desirable properties for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging probes. semanticscholar.org The rigid, star-shaped structure could help to suppress aggregation-caused quenching, a common problem in solid-state emissive materials. The development of HPEB-based materials with tunable emission colors and high quantum yields is a key research goal.

The ability of HPEB derivatives to self-assemble into ordered columnar structures also suggests potential applications in nanostructured materials and devices . These columnar assemblies could act as one-dimensional charge transport pathways or as templates for the growth of other nanomaterials. The use of HPEB-based liquid crystals, analogous to the application of 1,4-bis(phenylethynyl)benzene derivatives in blue phase liquid crystal displays, represents another promising area of investigation. nih.gov

Finally, the large central cavity of the HPEB core and the potential to create porous networks from HPEB-based linkers suggest applications in host-guest chemistry and molecular recognition . These materials could be designed to selectively bind and detect specific molecules or ions, leading to the development of highly sensitive chemical sensors or systems for targeted drug delivery. The exploration of these uncharted domains will depend on continued interdisciplinary collaboration between synthetic chemists, materials scientists, and physicists.

Q & A

Basic Research Questions

Q. How is Hexakis(phenylethynyl)benzene synthesized and characterized in academic research?

  • Methodological Answer : Synthesis typically involves Sonogashira coupling between hexabromobenzene and phenylacetylene derivatives under palladium catalysis. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR for fluorinated analogs) to confirm molecular structure . X-ray crystallography is used to resolve spatial arrangements, as seen in studies of similar hexasubstituted benzene derivatives . For example, ¹³C NMR (101 MHz, CDCl₃) resolves aromatic carbons, while ¹⁹F NMR (565 MHz) confirms fluorinated substituents .

Q. What is the role of this compound in supramolecular chemistry?

  • Methodological Answer : Its rigid, star-shaped π-conjugated structure enables host-guest interactions and self-assembly into supramolecular polymers. Researchers use spectroscopic techniques (UV-Vis, fluorescence) to monitor aggregation, complemented by molecular dynamics simulations to predict stacking behavior. For instance, derivatives with chiral alanine esters form helical supramolecular structures via non-covalent interactions .

Q. How do researchers evaluate the purity and stability of this compound derivatives?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and mass spectrometry (MALDI-TOF) verify purity. Thermal stability is assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For example, DSC studies reveal phase transitions in discotic liquid crystal derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.